molecular formula C16H17ClO4 B8340166 Ethyl 7-chloro-1-ethyl-4-hydroxy-1-methyl-2-oxo-naphthalene-3-carboxylate

Ethyl 7-chloro-1-ethyl-4-hydroxy-1-methyl-2-oxo-naphthalene-3-carboxylate

Cat. No. B8340166
M. Wt: 308.75 g/mol
InChI Key: WCZSBMNQTXXGQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 7-chloro-1-ethyl-4-hydroxy-1-methyl-2-oxo-naphthalene-3-carboxylate is a useful research compound. Its molecular formula is C16H17ClO4 and its molecular weight is 308.75 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C16H17ClO4

Molecular Weight

308.75 g/mol

IUPAC Name

ethyl 6-chloro-4-ethyl-1-hydroxy-4-methyl-3-oxonaphthalene-2-carboxylate

InChI

InChI=1S/C16H17ClO4/c1-4-16(3)11-8-9(17)6-7-10(11)13(18)12(14(16)19)15(20)21-5-2/h6-8,18H,4-5H2,1-3H3

InChI Key

WCZSBMNQTXXGQS-UHFFFAOYSA-N

Canonical SMILES

CCC1(C2=C(C=CC(=C2)Cl)C(=C(C1=O)C(=O)OCC)O)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Name
CCOC(=O)C(C(=O)OCC)C(=O)C(C)(CC)c1cccc(Cl)c1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

H2SO4 (40 mL, 473 mmol) was cooled to 0° C. and treated with P2O5 (15 g, 106 mmol). The mixture was brought to room temperature and added to diethyl 2-(2-(3-chlorophenyl)-2-methylbutanoyl)malonate (7.67 g, 22 mmol). The reaction mixture was then stirred for 1.5 hours. Ice (H2O) was added, and the aqueous mixture was extracted with EtOAc (3×). The combined organic layers were washed with water (2×) and brine, dried (MgSO4), and concentrated in vacuo to give the crude compound as an orange oil. The crude oil was purified by silica flash chromatography (0-100% DCM/hexane) to give the desired compound as a yellow solid (3.16 g). MS (m/e)=309.1 (M+H)+.
Name
Quantity
40 mL
Type
reactant
Reaction Step One
Name
Quantity
15 g
Type
reactant
Reaction Step Two
Name
diethyl 2-(2-(3-chlorophenyl)-2-methylbutanoyl)malonate
Quantity
7.67 g
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.